molecular formula C17H26O4 B1664683 Gingerol CAS No. 23513-14-6

Gingerol

Cat. No. B1664683
CAS RN: 23513-14-6
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-AWEZNQCLSA-N
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Description

Gingerol, specifically 6-gingerol, is a phenolic phytochemical compound found in fresh ginger that activates heat receptors on the tongue . It is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .


Synthesis Analysis

Gingerol biosynthesis has been studied using transcriptome analysis. The study revealed the role of gingerol biosynthesis and MAPK-dependent hormonal signaling pathways in imparting tolerance to Fusarium wilt . The synthetic derivatization efforts that had so far been implemented on 6-gingerol, the main constituent of fresh ginger, have been summarized .


Molecular Structure Analysis

Gingerol is a relative of capsaicin and piperine, the compounds which give chilli peppers and black pepper their respective spiciness . Theoretical investigation using DFT/B3LYP calculations is dealing with the molecular structures and biological activities of ginger and some of its combinations .


Chemical Reactions Analysis

When ginger is heated, gingerol changes and becomes zingerone, due to a reverse aldol reaction . This process softens the pungent taste found in fresh ginger and produces a spicy yet sweet aroma.


Physical And Chemical Properties Analysis

Gingerol is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .

Scientific Research Applications

1. Medicinal and Nutritional Value

Gingerol, primarily found in ginger (Zingiber officinale Roscoe), has been widely recognized for its medicinal and nutritional value. It's particularly noted for its effectiveness in aiding digestion and metabolism, as well as serving as a remedy for various ailments such as cough, cold, nausea, vomiting, and arthritic pain. Moreover, extensive research has explored its anti-microbial, anti-oxidant, and anti-cancer properties, especially focusing on its active components like 6-gingerol and 6-shogaol (Menon, Elgharib, El-Awady, & Saleh, 2021).

2. Antidiabetic Effects

Studies have validated the antidiabetic effects of ginger, particularly gingerols, which are known to improve diabetes, including enhancing insulin sensitivity. The active compounds in ginger, like 6-gingerol, have shown potential as aldose reductase inhibitors, offering a promising avenue for diabetes treatment (Kato et al., 2006).

3. Extraction and Bioactive Components

Research into the extraction methods of gingerol from ginger has provided insights into optimizing the yield of this bioactive compound. Enzyme-assisted extraction techniques, for instance, have shown promising results in enhancing the yield of oleoresin and gingerol content from ginger (Nagendra chari et al., 2013).

4. Nutraceutical Principles

Gingerols, including 6-gingerol, are pivotal in ginger's contribution to human health and nutrition. They exhibit a wide range of biological activities such as anticancer, antioxidant, antimicrobial, anti-inflammatory, and central nervous system activities. These compounds are crucial biomarkers for the quality control of ginger-containing products and have potential therapeutic applications in treating life-threatening diseases like cancer (Semwal et al., 2015).

5. Pharmacological Activities

Recent studies have highlighted the pharmacological activities of ginger and its phytoconstituents like 6-gingerol. These activities span across various areas such as anti-diabetic, anti-inflammatory, anti-obesity effects, and protective effects against male infertility. Clinical trials have also indicated ginger's effectiveness in alleviating nausea and vomiting caused by different conditions (Unuofin et al., 2021).

Safety And Hazards

Gingerol is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Gingerol has been studied for its potential health benefits attributed to the presence of gingerols and shogaols. The structure-activity relationships of ginger phytochemicals show that ginger can be a candidate to treat neurodegenerative diseases by targeting different ligand sites . The increase in life expectancy has raised the incidence of neurodegenerative diseases, which present common neuropathological features as increased oxidative stress, neuroinflammation, and protein misfolding .

properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDIKRKFXEWBK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041035
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gingerol

CAS RN

23513-14-6
Record name [6]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,600
Citations
YA Mohd Yusof - Drug discovery from mother nature, 2016 - Springer
… in fresh ginger are gingerol-related compounds with [6]-gingerol being the most abundant … Figure 1a shows the chemical structure of gingerol and shogaol isolated from the ginger …
Number of citations: 82 link.springer.com
S Dugasani, MR Pichika, VD Nadarajah… - Journal of …, 2010 - Elsevier
… 10-Gingerol being the most potent among all the gingerols. … So far, much attention has been given to 6-gingerol among all … more potent than 6-gingerol in inhibiting the inflammatory …
Number of citations: 856 www.sciencedirect.com
Y Masuda, H Kikuzaki, M Hisamoto, N Nakatani - Biofactors, 2004 - Wiley Online Library
… two groups; gingerol related compounds and diarylheptanoids. In this study, structure-activity relationship of gingerol related compounds was evaluated. Gingerol related compounds …
Number of citations: 425 iubmb.onlinelibrary.wiley.com
SM Zick, Z Djuric, MT Ruffin, AJ Litzinger… - … Biomarkers & Prevention, 2008 - AACR
Background: Ginger shows promising anticancer properties. No research has examined the pharmacokinetics of the ginger constituents 6-gingerol, 8-gingerol, 10-gingerol, and 6-…
Number of citations: 361 aacrjournals.org
R Yahyazadeh, V Baradaran Rahimi… - Biofactors, 2021 - Wiley Online Library
… of 6-gingerol was estimated to be lower than 0.1. This study revealed that the reaction of exo-8,9-epoxide of aflatoxin B1 was well hydrated with 6-gingerol. Therefore, 6-gingerol could …
Number of citations: 18 iubmb.onlinelibrary.wiley.com
S Bhattarai, CC Duke - Journal of pharmaceutical sciences, 2001 - Elsevier
… Here we report, for the first time, that gingerol was found to exhibit reversible dehydration to form shogaol in equilibrium with gingerol. Studies were performed at various temperatures (…
Number of citations: 307 www.sciencedirect.com
R Aeschbach, J Löliger, BC Scott, A Murcia… - Food and chemical …, 1994 - Elsevier
… Thymol, carvacrol, 6-gingerol and hydroxytyrosol decreased … Thymol, carvacrol, 6-gingerol and zingerone were not able to … Our data suggest that thymol, carvacrol and 6-gingerol …
Number of citations: 121 www.sciencedirect.com
JIHHWA GUH, FN KO, TT JONG… - Journal of Pharmacy …, 1995 - Wiley Online Library
… the antiplatelet mechanism of gingerol. Gingerol concentration-dependently (0.5-20 p ~ ) … The purpose of this investigation is to determine the antiplatelet mechanism of gingerol. …
Number of citations: 173 onlinelibrary.wiley.com
S Wang, C Zhang, G Yang… - Natural product …, 2014 - journals.sagepub.com
… 6-Gingerol has been found to possess anticancer activities via … for human use, 6-gingerol has received considerable interest as a … aspects of 6-gingerol and the underlying mechanisms. …
Number of citations: 168 journals.sagepub.com
JL Funk, JB Frye, JN Oyarzo… - Journal of natural …, 2009 - ACS Publications
… gingerol fraction to a crude ginger extract. In contrast, in a head-to-head comparison of the same phenolic dose (normalized to gingerol content) of the gingerol … of the gingerol fraction …
Number of citations: 174 pubs.acs.org

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